molecular formula C15H14ClN3OS B10892617 2-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

2-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B10892617
M. Wt: 319.8 g/mol
InChI Key: AEXSIZQTRINUOB-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-N~1~-(4-methylphenyl)-1-hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a chlorobenzoyl group and a methylphenyl group attached to a hydrazinecarbothioamide backbone

Preparation Methods

The synthesis of 2-(4-chlorobenzoyl)-N~1~-(4-methylphenyl)-1-hydrazinecarbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(4-Chlorobenzoyl)-N~1~-(4-methylphenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorobenzoyl)-N~1~-(4-methylphenyl)-1-hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-N~1~-(4-methylphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-Chlorobenzoyl)-N~1~-(4-methylphenyl)-1-hydrazinecarbothioamide can be compared with other similar compounds, such as:

    2-(4-Chlorobenzoyl)-N~1~-(4-methylphenyl)-1-hydrazinecarbothioamide derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.

    Hydrazinecarbothioamide analogs: These compounds share the hydrazinecarbothioamide backbone but differ in the attached groups, resulting in different reactivity and applications.

The uniqueness of 2-(4-chlorobenzoyl)-N~1~-(4-methylphenyl)-1-hydrazinecarbothioamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-10-2-8-13(9-3-10)17-15(21)19-18-14(20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXSIZQTRINUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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